molecular formula C21H18FN3O3 B2452958 7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-33-8

7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2452958
CAS No.: 892755-33-8
M. Wt: 379.391
InChI Key: FGQQDYBKSWGRCQ-UHFFFAOYSA-N
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Description

“7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a synthetic organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Addition of the diethylamino group: This step typically involves an alkylation reaction using diethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the oxadiazole ring or the chromen-2-one core, potentially leading to ring-opened products.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, chromen-2-one derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxadiazole ring and the fluorophenyl group may enhance these activities, making this compound a potential candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with various biological targets, offering possibilities for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of “7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” would depend on its specific biological activity. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to various biological effects. The diethylamino group might enhance membrane permeability, while the oxadiazole ring could facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: These compounds share the chromen-2-one core and are known for their diverse biological activities.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring are often explored for their antimicrobial and anticancer properties.

    Fluorophenyl compounds: The presence of a fluorophenyl group is common in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Uniqueness

The uniqueness of “7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” lies in its combination of structural features. The integration of the chromen-2-one core, oxadiazole ring, and fluorophenyl group in a single molecule offers a unique set of properties that can be exploited for various applications in science and industry.

Properties

IUPAC Name

7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-3-25(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-19(24-28-20)15-7-5-6-8-17(15)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQQDYBKSWGRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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